Cas no 2228153-91-9 (3-(4-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol)

3-(4-Bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol is a fluorinated thiophene derivative with significant utility in synthetic organic chemistry and pharmaceutical research. The presence of a bromo-methylthiophene moiety enhances its reactivity in cross-coupling reactions, while the trifluoropropanol group contributes to improved metabolic stability and lipophilicity, making it valuable in medicinal chemistry applications. This compound serves as a versatile intermediate for the synthesis of bioactive molecules, particularly in the development of fluorinated analogs. Its well-defined structure and functional group compatibility facilitate precise modifications, supporting its use in targeted drug discovery and material science applications. The combination of bromine and trifluoromethyl groups offers selective reactivity for further derivatization.
3-(4-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol structure
2228153-91-9 structure
Product Name:3-(4-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol
CAS No:2228153-91-9
MF:C8H8BrF3OS
MW:289.112730979919
CID:6289665
PubChem ID:165637921
Update Time:2025-05-22

3-(4-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol
    • EN300-1972565
    • 2228153-91-9
    • Inchi: 1S/C8H8BrF3OS/c1-4-6(9)2-5(14-4)3-7(13)8(10,11)12/h2,7,13H,3H2,1H3
    • InChI Key: RORVEEDNNIBDKU-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)SC(=C1)CC(C(F)(F)F)O

Computed Properties

  • Exact Mass: 287.94313g/mol
  • Monoisotopic Mass: 287.94313g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 48.5Ų

3-(4-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol Pricemore >>

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Additional information on 3-(4-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol

Comprehensive Overview of 3-(4-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol (CAS No. 2228153-91-9)

The compound 3-(4-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol (CAS No. 2228153-91-9) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a thiophene ring substituted with a bromo and methyl group, combined with a trifluoropropanol moiety, make it a versatile intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given the increasing demand for fluorinated compounds in modern therapeutics.

In recent years, the scientific community has focused on fluorinated building blocks due to their ability to enhance the metabolic stability and bioavailability of drug candidates. The presence of the trifluoromethyl group in 3-(4-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol aligns with this trend, as it can improve lipophilicity and binding affinity to target proteins. This compound is often explored in the context of kinase inhibitors and GPCR modulators, which are hot topics in oncology and CNS drug development.

Another area of interest is the compound's role in agrochemical innovation. The thiophene scaffold is known for its pesticidal and herbicidal properties, and the introduction of a bromo substituent can further fine-tune its activity. With the growing emphasis on sustainable agriculture, researchers are investigating how 3-(4-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol can contribute to the development of next-generation crop protection agents with lower environmental impact.

From a synthetic chemistry perspective, this compound serves as a valuable electrophilic intermediate for cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings. Its bromo-thiophene moiety allows for facile functionalization, enabling the construction of diverse molecular architectures. This adaptability is crucial for high-throughput screening and combinatorial chemistry, where rapid access to structurally varied compounds is essential.

The compound's physicochemical properties, including its logP and hydrogen bonding capacity, have been studied to predict its behavior in biological systems. These insights are vital for medicinal chemists designing molecules with optimal ADME profiles. Additionally, the trifluoropropanol group can influence the compound's conformational stability, a factor increasingly recognized in rational drug design.

As the pharmaceutical industry shifts toward targeted therapies and personalized medicine, intermediates like 3-(4-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol are becoming indispensable. Its compatibility with late-stage fluorination strategies further enhances its utility, allowing for the introduction of fluorine atoms at critical stages of synthesis. This aligns with the broader trend of green chemistry, where efficiency and atom economy are prioritized.

In material science, the compound's heterocyclic core and fluorinated tail have shown promise in the development of organic electronic materials. The thiophene-bromo unit can participate in polymerization reactions, yielding conjugated systems with tunable optoelectronic properties. This has implications for OLEDs and organic photovoltaics, sectors experiencing rapid growth due to renewable energy initiatives.

Quality control and analytical characterization of 3-(4-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol typically involve advanced techniques like HPLC-MS and NMR spectroscopy. These methods ensure batch-to-batch consistency, a critical factor for industrial-scale applications. The compound's stability under various storage conditions is also a subject of ongoing research, particularly for long-term viability in supply chains.

Looking ahead, the demand for multifunctional intermediates like 3-(4-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol is expected to rise, driven by innovations in bioconjugation and prodrug design. Its ability to serve as a molecular scaffold for diverse applications positions it as a key player in the evolving landscape of chemical research and development.

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